Cas no 22237-12-3 ((3-Amino-4-methylphenyl)boronic acid)
(3-Amino-4-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Amino-4-methylphenyl)boronic acid
- 3-Amino-4-methylphenylboronic acid~3-Amino-p-tolylboronic acid
- 3-Amino-4-methylbenzeneboronic acid
- 3-Amino-4-methylphenylboronic Acid (contains varying amounts of Anhydride)
- 3-Amino-4-methylphenylboronic acid
- 3-amino-4-methyl-phenylboronic acid
- 3-Amino-p-tolylboronic Acid
- 4-methyl-3-amino-phenyl boronic acid
- 5-dihydroxyboranyl-2-methyl-aniline
- 3-Amino-4-methylbenzeneboronic Acid (contains varying amounts of Anhydride)
- 3-Amino-p-tolylboronic Acid (contains varying amounts of Anhydride)
- (3-Amino-4-methylphenyl)boronic acid hydrochloride
- DTXSID00372254
- 3-amino4methyl phenyl boronic acid
- SCHEMBL189833
- EN300-316752
- 3-amino-4-methyl phenyl boronic acid
- 22237-12-3
- AKOS006228020
- Boronic acid, (3-amino-4-methylphenyl)-
- 3-Amino-4-methylphenylboronic acid, AldrichCPR
- A22268
- STR09172
- CS-W018128
- AB08081
- PLTGUDDQNWJILD-UHFFFAOYSA-N
- Z1201620793
- 3-AMINO-4-METHYLPHENYLBORONICACID
- (3-amino-4-methyl-phenyl)boronic Acid
- SY022542
- FT-0614988
- AMY963
- MFCD01074640
- 3-Amino-4-methylbenzeneboronic acid(contains varying amounts of Anhydride)
- DB-015987
- A2745
-
- MDL: MFCD01074640
- Inchi: 1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3
- InChI Key: PLTGUDDQNWJILD-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(C)=C(C=1)N)O
Computed Properties
- Exact Mass: 151.08000
- Monoisotopic Mass: 151.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 66.5
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.19
- Melting Point: 250°C
- Boiling Point: 367.6℃/760mmHg
- Flash Point: 176.1 ºC
- Refractive Index: 1.569
- PSA: 66.48000
- LogP: -0.16180
(3-Amino-4-methylphenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
- HazardClass:IRRITANT
(3-Amino-4-methylphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3-Amino-4-methylphenyl)boronic acid Pricemore >>
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(3-Amino-4-methylphenyl)boronic acid Suppliers
(3-Amino-4-methylphenyl)boronic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (3-Amino-4-methylphenyl)boronic acid
Introduction to (3-Amino-4-methylphenyl)boronic Acid (CAS No. 22237-12-3)
(3-Amino-4-methylphenyl)boronic acid, with the CAS number 22237-12-3, is a versatile boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of targeted therapies and diagnostic agents.
Boronic acids are well-known for their unique reactivity, which stems from the presence of a boron atom bonded to two hydroxyl groups. This structural feature allows them to participate in various chemical transformations, including condensation reactions with diols to form cyclic ethers, a process known as the Suzuki-Miyaura coupling. The amino and methyl substituents in (3-Amino-4-methylphenyl)boronic acid contribute to its specific electronic and steric properties, making it an ideal candidate for use in medicinal chemistry.
In recent years, there has been a surge in research focused on the development of novel boronic acid-based compounds for therapeutic applications. These studies have highlighted the potential of boronic acids as probes for studying protein-protein interactions and as inhibitors of key enzymes involved in disease pathways. For instance, (3-Amino-4-methylphenyl)boronic acid has been explored as a component in the design of small-molecule inhibitors targeting enzymes such as proteases and kinases, which are often overexpressed in cancer cells.
One of the most notable applications of (3-Amino-4-methylphenyl)boronic acid is in the field of anticancer research. Boron-containing compounds have shown promise in both chemotherapy and radiotherapy due to their ability to selectively accumulate in tumor tissues. The amino group in this compound allows for further functionalization, enabling the attachment of other bioactive molecules that can enhance its therapeutic efficacy. Recent studies have demonstrated that derivatives of (3-Amino-4-methylphenyl)boronic acid can be incorporated into targeted drug delivery systems, improving their specificity and reducing side effects.
The synthesis of (3-Amino-4-methylphenyl)boronic acid typically involves multi-step organic reactions, starting from readily available aromatic precursors. The introduction of the amino and methyl groups at specific positions on the phenyl ring requires careful selection of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound with greater efficiency, making it more accessible for further applications.
Another area where (3-Amino-4-methylphenyl)boronic acid has found utility is in diagnostic imaging. Boron neutron capture therapy (BNCT) is an emerging treatment modality that relies on the selective accumulation of boron compounds in tumor tissues followed by irradiation with neutrons. The ability of boronic acids to form stable complexes with other molecules has made them valuable tools for developing contrast agents for BNCT imaging. Research is ongoing to optimize the properties of (3-Amino-4-methylphenyl)boronic acid-based agents for use in clinical settings.
The role of computational chemistry in designing and optimizing boronic acid derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and selectivity of these compounds towards biological targets. By leveraging computational methods, researchers can accelerate the discovery process and identify promising candidates for further experimental validation.
In conclusion, (3-Amino-4-methylphenyl)boronic acid (CAS No. 22237-12-3) is a multifaceted compound with significant potential in pharmaceutical and diagnostic applications. Its unique structural features make it an excellent scaffold for developing novel therapeutics, particularly in oncology and molecular imaging. As research continues to uncover new applications for boronic acids, compounds like (3-Amino-4-methylphenyl)boronic acid will undoubtedly play a pivotal role in advancing medical science.
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